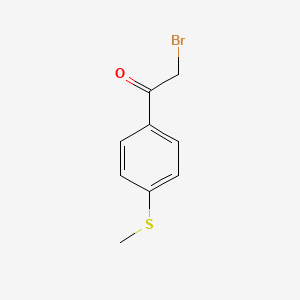

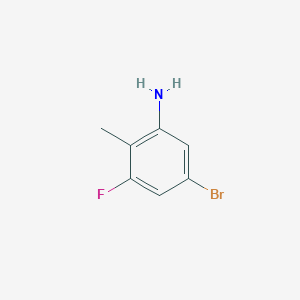

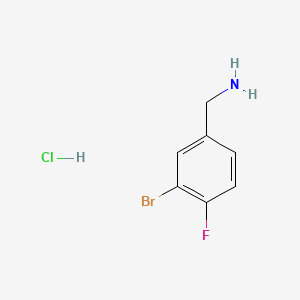

4-溴-1-(二氟甲基)-2-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a compound of interest in various chemical syntheses and applications. While the specific compound is not directly synthesized in the studies provided, related bromofluorobenzene compounds have been synthesized and analyzed, which can offer insights into the properties and potential synthetic routes for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Synthesis Analysis

The synthesis of related bromofluorobenzene compounds has been achieved through various methods. For instance, no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene was prepared by nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a key intermediate, yielding the compound with a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene through a four-step reaction, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for yield . These studies demonstrate the feasibility of synthesizing bromofluorobenzene derivatives through multi-step reactions involving halogenation and nucleophilic substitution.

Molecular Structure Analysis

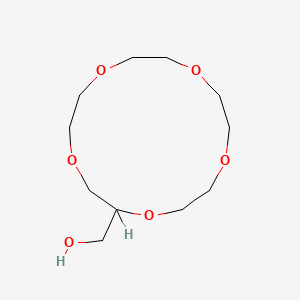

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and molecular orbital energies . This analysis is relevant to understanding the molecular structure of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, as the presence of halogen atoms can significantly affect the compound's geometry and electronic distribution.

Chemical Reactions Analysis

The studies provided do not directly address the chemical reactions of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. However, related compounds have been used in various chemical reactions. For example, 1-bromo-4-[18F]fluorobenzene has been utilized in palladium-promoted cross-coupling reactions with organostannanes, indicating its potential as a synthon in the formation of more complex molecules . The reactivity of bromofluorobenzene derivatives in organometallic and nucleophilic reactions suggests that 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could also be a valuable intermediate in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromofluorobenzene derivatives have been characterized in several studies. For instance, the thermodynamic properties of 1-bromo-3-fluorobenzene, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated, providing a basis for understanding the behavior of similar compounds under different conditions . Additionally, the preparation of n.c.a. fluorine-18 labelled synthons like 4-[18F]fluorobromo- and [18F]fluoroiodobenzene has been optimized, yielding high radiochemical yields and demonstrating the potential for efficient synthesis of labeled compounds for applications in positron emission tomography (PET) imaging .

科学研究应用

医药研究

4-溴-1-(二氟甲基)-2-氟苯: 是一种可用于合成多种药物的化合物。其独特的结构允许创建生物活性分子,这些分子可以作为潜在的治疗剂。 例如,它可用于开发新型激酶抑制剂,这些抑制剂在治疗癌症和炎症性疾病中至关重要 .

材料科学

在材料科学领域,该化合物的氟化芳香结构使其成为创建具有增强热稳定性和化学抗性的先进聚合物的极佳候选者。 这些聚合物可应用于航空航天或电子领域中使用的高性能材料 .

化学合成

4-溴-1-(二氟甲基)-2-氟苯中存在溴和氟原子使其成为有机合成中用途广泛的试剂。 它可以作为构建单元,通过各种交叉偶联反应(例如 Suzuki 或 Heck 反应)构建复杂分子 .

环境科学

该化合物也可以在环境科学研究中发挥作用,特别是在大气化学的研究中。 其挥发性允许研究人员研究其在大气中的行为及其对空气质量和气候变化的潜在影响 .

分析化学

在分析化学中,4-溴-1-(二氟甲基)-2-氟苯可作为色谱法和质谱法中的标准或参考化合物。 这有助于准确识别和量化各种样品中的复杂混合物 .

生物化学

最后,在生物化学领域,该化合物可用于研究小分子与生物大分子之间的相互作用。 它可以作为探针来研究酶机制,或作为配体用于开发新的受体 .

属性

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTTUKLMUOEXBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375608 |

Source

|

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

749932-17-0 |

Source

|

| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)